N,N-dimethyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine
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Overview
Description
N,N-dimethyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring fused with a pyrazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both pyrimidine and pyrazole rings in its structure contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenyl-6-pyrazol-1-ylpyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and a catalyst may be used to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N,N-dimethyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential pharmaceutical agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N,N-dimethyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine: shares similarities with other heterocyclic compounds such as pyrrolopyrazine derivatives and 5-amino-pyrazoles.
Pyrrolopyrazine derivatives: These compounds also contain fused nitrogen-containing rings and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
5-amino-pyrazoles: These compounds are versatile building blocks in organic synthesis and are used to construct various heterocyclic scaffolds.
Uniqueness: The uniqueness of this compound lies in its specific structure, which combines the properties of both pyrimidine and pyrazole rings. This unique combination allows it to interact with a diverse range of biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
N,N-dimethyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-19(2)13-11-14(20-10-6-9-16-20)18-15(17-13)12-7-4-3-5-8-12/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPJATVDLFZAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)N2C=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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